Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
Overview
Description
Ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with a cyano group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Cyano and Thienyl Groups: The cyano and thienyl groups are introduced via nucleophilic substitution reactions.
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved through a reaction between a thiol and an ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The cyano and thienyl groups may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[3-cyano-6-(2-furyl)pyridin-2-yl]thio}-3-oxobutanoate: Similar structure but with a furan ring instead of a thienyl ring.
Ethyl 4-{[3-cyano-6-(2-pyridyl)pyridin-2-yl]thio}-3-oxobutanoate: Contains an additional pyridine ring.
Uniqueness
Ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate is unique due to the presence of the thienyl group, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-21-15(20)8-12(19)10-23-16-11(9-17)5-6-13(18-16)14-4-3-7-22-14/h3-7H,2,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIPIMXRXQDSPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=CS2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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